molecular formula C10H17Cl B14536934 7-Chloro-3,7-dimethylocta-2,5-diene CAS No. 62102-55-0

7-Chloro-3,7-dimethylocta-2,5-diene

Cat. No.: B14536934
CAS No.: 62102-55-0
M. Wt: 172.69 g/mol
InChI Key: CDFDNYBAYQXZHL-UHFFFAOYSA-N
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Description

7-Chloro-3,7-dimethylocta-2,5-diene is a halogenated aliphatic hydrocarbon featuring an eight-carbon chain with conjugated double bonds at positions 2 and 3. Key structural attributes include:

  • Chlorine substitution at position 5.
  • Methyl groups at positions 3 and 6.
  • A diene system (C=C bonds at 2,5), which may confer reactivity or conformational rigidity.

Properties

CAS No.

62102-55-0

Molecular Formula

C10H17Cl

Molecular Weight

172.69 g/mol

IUPAC Name

7-chloro-3,7-dimethylocta-2,5-diene

InChI

InChI=1S/C10H17Cl/c1-5-9(2)7-6-8-10(3,4)11/h5-6,8H,7H2,1-4H3

InChI Key

CDFDNYBAYQXZHL-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)CC=CC(C)(C)Cl

Origin of Product

United States

Preparation Methods

Physical and Chemical Properties

7-Chloro-3,7-dimethylocta-2,5-diene (C10H17Cl) has a molecular weight of 172.69 g/mol and represents a chlorinated derivative of natural terpenes. The structure features a chlorine atom at position 7, double bonds at positions 2 and 5, and methyl substituents at positions 3 and 7. As an organic halide, it participates in a variety of chemical transformations that make it valuable in synthetic pathways.

Key physical properties include:

  • Molecular formula: C10H17Cl
  • Molecular weight: 172.69 g/mol
  • XLogP3-AA: 4.3 (computed lipophilicity value)
  • Hydrogen bond donor count: 0
  • Hydrogen bond acceptor count: 0
  • Rotatable bond count: 3
  • Exact mass: 172.1018782 Da

The compound's reactivity profile is primarily determined by the chlorine functionality and the diene system, enabling reactions such as substitution, elimination, and cycloaddition processes.

Direct Chlorination of Myrcene

Catalytic Chlorination

The primary method for synthesizing this compound involves the chlorination of myrcene using chlorine gas in the presence of a suitable catalyst. Iron(III) chloride has been identified as an effective catalyst for this transformation, facilitating selective chlorination at the desired position on the myrcene molecule.

The reaction conditions must be carefully controlled to optimize yield and selectivity. The general reaction can be represented as:

Myrcene + Cl₂ → this compound

The catalytic action of iron(III) chloride directs the chlorination primarily to the allylic position, yielding the desired product with reasonable selectivity.

Continuous Flow Methods

In industrial settings, continuous flow reactors have been utilized to scale up the production of this compound. This approach offers several advantages:

  • Enhanced control over critical parameters (temperature, pressure, reactant concentrations)
  • Improved heat transfer, reducing the risk of exotherms
  • Better mixing, leading to higher selectivity
  • Reduced exposure to hazardous reagents
  • Potential for higher yields and improved product purity

Table 1 outlines the key parameters for the direct chlorination method:

Parameter Optimal Range Effect on Reaction
Temperature 0-25°C Higher temperatures accelerate reaction but may reduce selectivity
Chlorine Addition Rate Slow, controlled Rapid addition increases risk of over-chlorination
Catalyst Loading 0.1-5 mol% Insufficient catalyst reduces rate; excess promotes side reactions
Solvent Non-nucleophilic (CH₂Cl₂, CCl₄) Solvent influences selectivity and solubility
Reaction Time 2-6 hours Insufficient time leads to incomplete reaction; extended time increases side products

Selective Halogenation Methods

Trichloroisocyanuric Acid (TCCA) Chlorination

An alternative approach for preparing this compound involves the use of trichloroisocyanuric acid (TCCA) as a chlorinating agent. This method has been successfully applied to similar terpene derivatives and can be adapted for our target compound.

The reaction typically proceeds in dichloromethane as the solvent, with temperature control being crucial for selectivity:

Myrcene + TCCA (CH₂Cl₂) → this compound

A study on related structures demonstrated that this method works well on a milligram scale, with yields around 85%. However, scaling up to gram quantities presents challenges, with yields potentially decreasing to approximately 50% and purification becoming more complex due to increased side-product formation.

Hydrohalogenation of Myrcene

Hydrohalogenation represents another viable route to chlorinated myrcene derivatives, including potentially this compound. This process involves the addition of hydrogen chloride to myrcene under carefully controlled conditions.

Reaction Conditions

A typical procedure for the hydrohalogenation of myrcene includes the following steps:

  • Drying of myrcene to remove water, often using a conventional salt bed dryer
  • Cooling to a temperature in the range of -30°C to 25°C (optimally around 10°C)
  • Introduction of gaseous hydrogen chloride, preferably under anhydrous conditions
  • Addition of a copper catalyst (preferably cuprous chloride)
  • Incorporation of an organic quaternary salt as a co-catalyst

The general reaction can be represented as:

Myrcene + HCl (Cu catalyst, quaternary salt) → Chlorinated myrcene derivatives

Catalytic Considerations

The choice of catalyst significantly influences the outcome of the hydrohalogenation process. Cuprous chloride has been identified as particularly effective, leading to improved yields of desirable isomers compared to other copper compounds such as cupric chloride.

Catalytic proportions generally fall within the range of 0.01 to 10 percent by weight of the dry myrcene, with approximately 0.5 percent being preferred for optimal results.

Reaction Control and Optimization

The controlling factor in the hydrohalogenation process is often the isomerization of initially formed products, which is significantly influenced by residence time in the reaction zone. The preferred minimum total residence time typically falls within the range of 3 to 15 hours, with 5 to 8 hours being most effective under standard operating temperatures.

Table 2 summarizes the critical parameters for the hydrohalogenation method:

Parameter Optimal Range Comments
Temperature -30°C to 25°C (optimally 10°C) Lower temperatures enhance selectivity
HCl Addition Rate 2.0-300 g/h/mol myrcene (optimally 4.0-8.0) Controlled addition prevents side reactions
Catalyst Cuprous chloride (0.5% w/w) More effective than cupric chloride
Quaternary Salt 0.01-10% w/w (optimally 0.2-2.5%) Enhances reaction efficiency
Residence Time 3-15 hours (optimally 5-8 hours) Critical for isomerization control
Water Content <50 ppm Anhydrous conditions preferred

Multi-Step Synthetic Approaches

Halogenation-Dehydrohalogenation Sequence

A multi-step approach involving initial halogenation followed by selective dehydrohalogenation using a strong base or alkali represents another potential route to this compound.

This strategy typically involves:

  • Halogenation of a suitable precursor to produce an intermediate such as 7-alkoxy-3,7-dimethyl-6-halo-2-octenol
  • Subsequent treatment with a strong base or alkali to induce dehydrohalogenation
  • Formation of the desired diene system through controlled elimination

The key challenge in this approach lies in directing the dehydrohalogenation to produce the specific diene pattern required for this compound.

Grignard-Based Approaches

Coupling reactions involving Grignard reagents and allylic halides could potentially provide alternative routes to this compound or suitable precursors.

In one documented approach for related compounds, myrcene hydrochloride (1-chloro-3,7-dimethylocta-2,6-diene) was prepared from myrcene by reaction with hydrogen chloride, which could then be further manipulated to yield differently substituted chlorinated derivatives.

Comparative Analysis of Preparation Methods

Each preparation method for this compound offers distinct advantages and challenges, as summarized in Table 3:

Method Key Reagents Advantages Challenges Approximate Yield Scalability
Direct Chlorination Cl₂, Fe(III)Cl₃ Well-established, selective Handling of Cl₂ gas, potential over-chlorination Not specified for target compound Good with flow reactors
TCCA Chlorination TCCA, CH₂Cl₂ Good selectivity, milder conditions Scale-up issues, purification challenges 85% (small scale), 50% (large scale) for similar structures Limited
Hydrohalogenation HCl, Cu catalyst, quaternary salt Controlled process, potential for high regioselectivity Complex setup, multiple parameters to optimize Varies with conditions Good with proper equipment
Palau'chlor (CBMG) CBMG High selectivity, functional group tolerance Limited precedent for specific target Not established for target compound Not established
Halogenation-Dehydrohalogenation Various halogenating agents, strong base Versatile approach Multiple steps, selectivity challenges Not established for target compound Not established

Analytical Methods for Characterization

Spectroscopic Characterization

The identity and purity of this compound can be confirmed using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy would show characteristic signals for:

  • Olefinic protons (typically δ 5.0-6.5 ppm)
  • Methyl groups (typically δ 1.5-2.0 ppm)
  • Methylene protons adjacent to the chlorine (typically δ 3.5-4.0 ppm)

¹³C NMR would display signals for:

  • Olefinic carbons (typically δ 115-140 ppm)
  • Methyl carbons (typically δ 15-25 ppm)
  • Carbon bearing the chlorine (typically δ 60-75 ppm)
Infrared (IR) Spectroscopy

IR analysis would reveal characteristic absorptions for:

  • C=C stretching (typically 1650-1680 cm⁻¹)
  • C-Cl stretching (typically 600-800 cm⁻¹)
  • C-H stretching (typically 2850-3000 cm⁻¹)
Mass Spectrometry

Mass spectrometric analysis would be expected to show:

  • Molecular ion peak at m/z 172/174 (with characteristic chlorine isotope pattern)
  • Fragmentation pattern including loss of Cl (m/z 137)
  • Fragment ions corresponding to the terpene skeleton

Chromatographic Analysis

Gas Chromatography (GC)

GC analysis, often coupled with Mass Spectrometry (GC-MS), provides an excellent tool for both identification and purity assessment of this compound.

Typical GC conditions might include:

  • Column: DB-5 or similar (5% phenyl, 95% dimethylpolysiloxane)
  • Temperature program: 60°C (2 min) → 10°C/min → 280°C (5 min)
  • Carrier gas: Helium
  • Detection: FID or MS
High-Performance Liquid Chromatography (HPLC)

HPLC offers an alternative for analysis and purification, particularly for thermally sensitive variants:

  • Column: C18 reverse phase
  • Mobile phase: Acetonitrile/water gradient
  • Detection: UV (210-220 nm)

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3,7-dimethylocta-2,5-diene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alkenes.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 7-chloro-3,7-dimethyloct-2-en-1-ol, while reduction can produce 7-chloro-3,7-dimethyloctane.

Scientific Research Applications

7-Chloro-3,7-dimethylocta-2,5-diene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 7-Chloro-3,7-dimethylocta-2,5-diene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key differences and similarities between 7-Chloro-3,7-dimethylocta-2,5-diene and related compounds from the evidence:

Compound Name Structure Highlights Functional Groups Double Bond Positions Notable Properties/Activities Source/Application
This compound Chlorine at C7; methyl at C3, C7 Halogen, alkene 2,5-diene Hypothesized reactivity via Cl and diene Synthetic/Research interest
Phenol, 2-(3,7-dimethylocta-2,6-dienyl) Phenol group at C2; methyl at C3, C7 Phenol, alkene 2,6-diene Anti-inflammatory, antibacterial Cosmetic creams
3-Ethyloct-1,5-diene isomers Ethyl at C3; no halogen Alkene, alkyl 1,5-diene Biodiversity markers in olive oils Food chemistry
trans-β-Ocimene Monoterpene with methyl branches Alkene, methyl 1,5-diene Floral aroma; plant volatile Natural product research
Key Observations:
  • Halogenation: The chlorine in the target compound distinguishes it from non-halogenated analogs like 3-ethyloct-1,5-diene and trans-β-ocimene. Chlorine may enhance electrophilic reactivity or stability compared to ethyl or methyl groups .
  • Double Bond Position: The 2,5-diene system in the target compound contrasts with the 2,6-diene in the phenol derivative and the 1,5-diene in olive oil hydrocarbons.
  • Biological Activity: The phenol derivative (2-(3,7-dimethylocta-2,6-dienyl)phenol) demonstrates anti-inflammatory and antibacterial effects, attributed to its phenol group . The absence of a phenol moiety in the target compound suggests differing bioactivity profiles, though the chlorine substituent could modulate toxicity or binding affinity.

Physicochemical Properties

While experimental data for the target compound is unavailable, inferences can be drawn:

  • Reactivity : The conjugated diene system could participate in Diels-Alder reactions, similar to trans-β-ocimene, but with modified regioselectivity due to methyl and chlorine substituents .

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